(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a nitrogen-oxygen double bond (C=N-OH) and are known for their diverse biological and chemical properties. This particular compound features a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime typically involves the reaction of 5-bromo-2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime in the desired Z-configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets. This compound has been shown to inhibit various kinases and enzymes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime: The E-isomer of the compound, which may have different biological activities and stability.
5-bromo-2,3-difluorobenzaldehyde oxime: Lacks the methoxy group, which can affect its reactivity and biological properties.
2,3-difluorobenzaldehyde oxime: Lacks both the bromine and methoxy groups, resulting in different chemical and biological characteristics
Uniqueness
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy group, enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H6BrF2NO |
---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
(Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4- |
InChI-Schlüssel |
MNWWSXUNSCUBHU-QCDXTXTGSA-N |
Isomerische SMILES |
CO/N=C\C1=C(C(=CC(=C1)Br)F)F |
Kanonische SMILES |
CON=CC1=C(C(=CC(=C1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.